molecular formula C17H15ClF3N3O2 B2919565 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251678-34-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2919565
CAS No.: 1251678-34-8
M. Wt: 385.77
InChI Key: JNWCWDWKTQUODX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a quinazolin-4-one core, a privileged scaffold renowned for its diverse biological activities, fused to a chloro-trifluoromethyl phenyl acetamide moiety. Such structural motifs are frequently investigated for their potential to interact with a variety of enzymatic targets . Heterocyclic compounds, particularly those containing nitrogen, are a fundamental component of pharmaceutical agents, constituting a large percentage of all known drugs . The presence of the quinazolinone structure suggests this compound has potential as a key intermediate or a lead molecule in the development of therapeutic agents. Research applications could include its evaluation as an enzyme inhibitor, given that similar structures have been explored for antiviral and central nervous system (CNS) targets . For instance, related chemical structures have been studied in the context of Alzheimer's disease research, focusing on targets such as acetylcholinesterase (AChE) and β-secretase (BACE-1) . The specific mechanism of action for this compound would be dependent on the research context, but it is designed for high-quality, non-human research to advance scientific understanding. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h5-7,9H,1-4,8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWCWDWKTQUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current knowledge regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H13ClF3N3O2
  • Molecular Weight : 383.75 g/mol
  • CAS Number : 1008946-71-1

Anticancer Activity

Quinazoline derivatives, including those similar to this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit various cancer cell lines effectively.

  • Mechanism of Action : Many quinazoline derivatives function as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase show promising results in reducing tumor growth.
  • Cell Line Studies : In vitro studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia). For example:
    • Compound 32 from a related study showed significant activity against the A549 cell line with an IC50 value indicating effective inhibition of cell growth .

Anti-inflammatory and Analgesic Properties

In addition to anticancer activity, quinazoline derivatives have been evaluated for their anti-inflammatory and analgesic properties. A study reported that certain quinazoline derivatives exhibited mild to good analgesic effects along with anti-inflammatory activity in various experimental models .

Case Study 1: Antitumor Efficacy

A series of novel quinazoline derivatives were synthesized and tested for their antitumor efficacy. The results indicated that compounds with halogen substitutions (like chlorine and trifluoromethyl groups) showed enhanced cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis suggested that these substitutions play a crucial role in enhancing biological activity .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, docking studies revealed that certain quinazoline derivatives bind effectively to the ATP-binding site of kinases involved in cancer progression. This binding inhibits their activity and leads to reduced proliferation of cancer cells .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Values (µM)Reference
AntitumorA54912
AntitumorK56215
Anti-inflammatoryHL-6020
AnalgesicVariousMild to Good

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with four structurally related acetamide derivatives (data derived from , and 7):

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight Phenyl Substituents Heterocyclic Moiety Notable Features
Target Compound (Hypothetical) C₁₇H₁₄ClF₃N₃O₂ ~383.8 2-chloro-5-(trifluoromethyl)phenyl 4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl Combines lipophilic trifluoromethyl with rigid bicyclic core.
Compound (STOCK3S-42813) C₁₉H₁₆ClF₃N₃O₂S₂ ~478.0 2-chloro-5-(trifluoromethyl)phenyl 1,3,4-thiadiazole with sulfanyl groups Thiadiazole introduces sulfur atoms, potentially altering redox properties and solubility .
Compound (CAS 1261001-43-7) C₂₁H₁₇ClF₃N₅O₂ 463.8 4-chloro-3-(trifluoromethyl)phenyl 1-propyltriazolo[4,3-a]quinoxaline Bulky triazoloquinoxaline and propyl group may enhance steric hindrance .
Compound (CAS 1396686-32-0) C₂₀H₁₆ClF₃N₄O₂ 436.8 2-chloro-5-(trifluoromethyl)phenyl 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole Cyclopropyl and phenyl substituents on triazole could modulate pharmacokinetics .
Compound (CAS 1251692-54-2) C₁₈H₂₀ClN₃O₄ 377.8 5-chloro-2,4-dimethoxyphenyl 4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl Methoxy groups improve hydrophilicity compared to trifluoromethyl .

Implications of Structural Variations

Heterocyclic Core: The tetrahydroquinazolinone in the target compound and ’s analog offers a hydrogen-bond acceptor (C=O) and a partially saturated ring, which may enhance binding to enzymes like kinases or proteases. In contrast, thiadiazole () and triazoloquinoxaline () cores introduce aromaticity and sulfur/nitrogen-rich environments, possibly favoring interactions with metal ions or hydrophobic pockets .

Phenyl Substituent Positioning: The 2-chloro-5-(trifluoromethyl) configuration in the target compound and ’s analog creates a meta-substitution pattern, which may optimize steric and electronic effects for target engagement.

Functional Groups :

  • Trifluoromethyl (target, ) enhances metabolic stability and lipophilicity, whereas methoxy () increases hydrophilicity. Cyclopropyl () may introduce strain, affecting conformational flexibility .

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